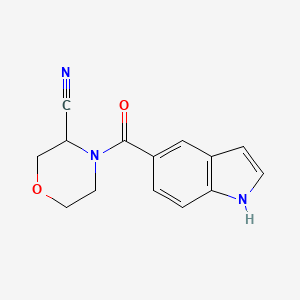

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(1H-indole-5-carbonyl)morpholine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-8-12-9-19-6-5-17(12)14(18)11-1-2-13-10(7-11)3-4-16-13/h1-4,7,12,16H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJAEXNCJHNGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC3=C(C=C2)NC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile typically involves the reaction of 1H-indole-5-carboxylic acid with morpholine and a cyanating agent. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the carbonitrile group. Common reagents used in the synthesis include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, alcohol derivatives, and indole-2,3-dione derivatives .

Scientific Research Applications

Scientific Research Applications of 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile

This compound is a chemical compound that belongs to the class of indole derivatives and is recognized for its significant biological activities, making it useful in medicinal chemistry. The compound features an indole ring system, a common structural motif in many natural products and pharmaceuticals. The presence of both a morpholine ring and a carbonitrile group in its structure gives it unique chemical and biological properties, allowing for diverse chemical reactivity and potential biological activities not seen in simpler indole derivatives.

Areas of Application

This compound is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

- Chemistry As a building block for synthesizing more complex indole derivatives.

- Biology For its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

- Medicine Explored as a potential therapeutic agent because of its structural similarity to other biologically active indole derivatives.

- Industry In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Indole-Based Carbonitriles

5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b)

- Structure : Features a methyl group at the 5-position and a phenyl group at the 3-position of the indole, with a nitrile at the 2-position.

- Properties : Melting point (~168°C), IR absorption for CN (2189 cm⁻¹), and NMR data confirm substituent positioning .

- Comparison : The absence of a morpholine ring in 5b reduces solubility in polar solvents compared to the target compound. The nitrile’s position (2 vs. 3) may alter electronic effects and binding affinity.

3-(5-Fluoro-1H-indole-2-carboxylic Acid) Derivatives

- Structure : Fluorine substitution at the 5-position of indole and carboxylic acid at the 2-position.

- Applications : Demonstrated as indoleamine 2,3-dioxygenase (IDO-1) inhibitors, highlighting the role of indole in enzyme interaction .

- Comparison : The morpholine-carbonyl group in the target compound may enhance solubility and bioavailability compared to carboxylic acid derivatives.

Morpholine Derivatives

- Morpholine-3-carbonitrile Properties: Boiling point (256°C), flash point (108.7°C), and stability data are available .

Benzo[g]indole Carbonitriles (e.g., 11a–11c)**

- Structure : Larger fused-ring systems with substituents like fluorine, methoxy, and carboethoxy groups .

- Properties : Melting points range from 188°C to 252°C, with hydroxy and nitrile groups affecting hydrogen bonding.

- Comparison : The target compound’s morpholine ring likely offers better solubility in aqueous media compared to the hydrophobic benzo[g]indole framework.

Chromene Carbonitriles (e.g., Compounds 1E, 1L)**

- Structure: Chromene backbone with amino, hydroxy, and aryl substituents .

- Properties : Melting points (223–227°C) and IR data (CN stretch ~2204 cm⁻¹) align with nitrile functionality.

- Comparison : The morpholine-indole system in the target compound may exhibit distinct pharmacokinetics due to differences in ring strain and hydrogen-bonding capacity.

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Structural and Functional Group Comparisons

Research Findings and Implications

- Electronic Effects : The nitrile group in the target compound may act as a hydrogen-bond acceptor, similar to its role in 5b and chromene derivatives, but the morpholine ring could modulate electron density differently .

- Solubility : Morpholine derivatives generally exhibit higher aqueous solubility than benzo[g]indoles or phenyl-substituted indoles, making the target compound more suitable for oral bioavailability .

- Biological Activity : Indole derivatives are prominent in drug discovery (e.g., IDO-1 inhibitors ). The target compound’s hybrid structure could leverage both indole’s binding affinity and morpholine’s pharmacokinetic advantages.

Biological Activity

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an indole ring, which is known for its role in various biological processes. The morpholine moiety contributes to its solubility and interaction with biological targets.

Structural Formula

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties.

- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. It may affect pathways involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins such as caspases.

- Case Studies : In vitro studies have demonstrated that the compound shows significant antiproliferative effects against various cancer cell lines, including breast and colon cancer models. For instance, it has been reported to reduce cell viability with IC50 values in the low micromolar range, similar to other known anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It has shown effectiveness against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest strong bactericidal activity, comparable to established antibiotics .

Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties.

- Mechanism : It is hypothesized that this compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Low μM range | 0.22 - 0.25 μg/mL | Moderate |

| CFI-400945 | Nanomolar range | Not reported | Not reported |

| Other Indole derivatives | Varies | Varies | Varies |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors affecting cell signaling pathways.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest, particularly in the G2/M phase, leading to increased apoptosis .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A three-step approach is often effective for synthesizing morpholine-carbonitrile derivatives. First, introduce the indole carbonyl group via a nucleophilic acyl substitution reaction using 1H-indole-5-carboxylic acid and morpholine-3-carbonitrile under reflux conditions with acetic acid as a solvent and sodium acetate as a catalyst . Optimize temperature (110–120°C) and reaction time (2–3 hours) to minimize side products. Monitor intermediates via TLC (Rf ~0.41 in ethyl acetate/hexane) and purify via recrystallization from acetic acid . Yield improvements (≥70%) require strict anhydrous conditions and inert gas purging to prevent hydrolysis of the nitrile group .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Combine IR spectroscopy to confirm the nitrile stretch (~2,204 cm⁻¹) and carbonyl group (~1,645 cm⁻¹) . Use 1H/13C NMR to verify indole proton environments (δ 7.0–8.5 ppm for aromatic protons) and morpholine ring integration (δ 3.5–4.0 ppm for N-linked CH2 groups) . LCMS (APCI) can validate molecular weight (e.g., m/z 277 [M]⁻ for analogous compounds) . Cross-reference with HRMS for precise mass confirmation (e.g., ±0.0002 Da accuracy) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture absorption and nitrile degradation . Avoid exposure to strong oxidizers or acids, which may trigger exothermic decomposition. Use PPE (nitrile gloves, safety goggles) during handling to minimize dermal/ocular exposure . For long-term stability (>6 months), pre-dry storage vials and include silica gel desiccants .

Advanced Research Questions

Q. What computational chemistry approaches can predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution, focusing on the nitrile and carbonyl groups as reactive sites . Simulate reaction pathways (e.g., nucleophilic attack on the carbonyl) using Gaussian or ORCA software. Compare activation energies of competing pathways to identify dominant mechanisms . Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in situ FTIR) .

Q. How can researchers resolve discrepancies between theoretical predictions and experimental data in the synthesis or characterization of this compound?

- Methodological Answer : Cross-validate computational models with X-ray crystallography (if single crystals are obtainable) to confirm bond lengths and angles . For spectral mismatches, re-examine solvent effects (e.g., DMSO vs. CDCl3 in NMR) or isotopic impurities in HRMS . Use 2D NMR (COSY, HSQC) to reassign proton environments in complex spectra . If yield inconsistencies arise, conduct DoE (Design of Experiments) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What strategies are recommended for analyzing competing reaction pathways during functionalization of the morpholine ring in this compound?

- Methodological Answer : Use kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms during morpholine ring modifications . Employ Hammett plots to correlate substituent effects (σ values) with reaction rates for electron-withdrawing/donating groups on the indole moiety . Monitor intermediates via stopped-flow UV-Vis spectroscopy to capture transient species. Compare regioselectivity outcomes under protic vs. aprotic solvents .

Contradiction Analysis & Data Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer : Replicate synthesis using literature protocols to verify purity (e.g., ≥95% by HPLC) . Characterize recrystallized batches via DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., 218–227°C for analogous chromene-carbonitriles) . Cross-check with independent labs using standardized solvents and calibration methods. Publish raw spectral data (e.g., NMR peak lists) to facilitate peer validation .

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer : Document all parameters: solvent batch (e.g., anhydrous DMF vs. technical grade), stirring rate (≥500 rpm for heterogeneous reactions), and drying time for intermediates . Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) to calibrate instrumentation. Share detailed synthetic videos or step-by-step logs in supplementary materials . For air-sensitive steps, provide glovebox/ Schlenk line validation data .

Safety & Environmental Considerations

Q. What are the critical toxicity and ecotoxicity risks associated with this compound, and how can exposure be mitigated?

- Methodological Answer : While specific toxicity data are limited, assume acute toxicity (LD50 < 500 mg/kg) based on structural analogs . Use fume hoods with ≥0.5 m/s face velocity during synthesis. For spills, neutralize with activated carbon and dispose via licensed chemical waste facilities . Conduct Microtox® assays (Vibrio fischeri) to screen for aquatic toxicity and model biodegradability using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.